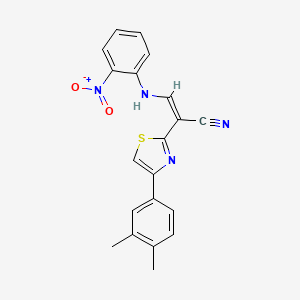![molecular formula C25H33N7O B2525227 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide CAS No. 1021094-12-1](/img/structure/B2525227.png)
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide is a compound of interest in medicinal chemistry and pharmacology. Its unique structure combines several functional groups which provide it with interesting pharmacodynamic properties, potentially useful in a variety of biological and medical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide can be achieved through a multi-step organic reaction process:
Formation of Pyrazolopyrimidine Core: : The initial step typically involves the cyclization of suitable starting materials to form the pyrazolo[3,4-d]pyrimidine scaffold.
Substitution with Piperazine: : The pyrazolopyrimidine is then reacted with 4-benzylpiperazine under appropriate conditions to introduce the piperazine group.
Attachment of Ethyl Linker: : The next step involves linking the piperazine derivative with an ethyl group.
Introduction of Acetamide Group: : Finally, the ethyl-linked compound is reacted with 2-cyclopentylacetyl chloride to form the final acetamide product.
Industrial Production Methods
Scaling up for industrial production would require optimizing the above synthetic route for efficiency, yield, and cost-effectiveness. Typically, this involves the use of continuous flow reactors, high-purity reagents, and robust purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the benzyl position of the piperazine ring.
Reduction: : The nitrogens in the pyrazolo[3,4-d]pyrimidine core can be reduced under certain conditions.
Substitution: : Various nucleophilic substitution reactions can be performed on this compound, particularly at the positions adjacent to the piperazine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Strong nucleophiles such as alkyl halides or amines.
Major Products Formed
The products from these reactions depend on the specific conditions and reagents used, but may include oxidized benzyl derivatives, reduced pyrazolopyrimidine cores, and various substituted piperazine analogs.
Applications De Recherche Scientifique
N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide has a variety of applications in scientific research:
Chemistry: : Used as a ligand in coordination chemistry and catalysis studies.
Biology: : Acts as an inhibitor or modulator of specific biological pathways, useful in cell signaling studies.
Medicine: : Investigated for its potential therapeutic effects in neuropsychiatric disorders, given its interaction with central nervous system receptors.
Industry: : Used in the development of new pharmaceuticals and as a template for designing analogs with improved efficacy.
Mécanisme D'action
The mechanism by which N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide exerts its effects involves interaction with specific molecular targets:
Receptor Binding: : It binds to receptors in the central nervous system, modulating their activity.
Pathways Involved: : Key pathways include those associated with neurotransmitter release and uptake, affecting mood, cognition, and behavior.
Comparaison Avec Des Composés Similaires
This compound can be compared with other pyrazolo[3,4-d]pyrimidine derivatives:
N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclohexylacetamide: : A similar compound but with a phenyl instead of a benzyl group, altering its pharmacokinetic profile.
N-(2-(4-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopropylacetamide: : A methyl variant providing different binding affinities and activities.
Each of these compounds has unique properties that make them valuable for different research and industrial applications, highlighting the versatility and adaptability of the pyrazolo[3,4-d]pyrimidine scaffold.
That's the lowdown on N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-cyclopentylacetamide. Whew! Quite a mouthful, isn't it?
Propriétés
IUPAC Name |
N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N7O/c33-23(16-20-6-4-5-7-20)26-10-11-32-25-22(17-29-32)24(27-19-28-25)31-14-12-30(13-15-31)18-21-8-2-1-3-9-21/h1-3,8-9,17,19-20H,4-7,10-16,18H2,(H,26,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMAYUPFKKCEGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2525144.png)
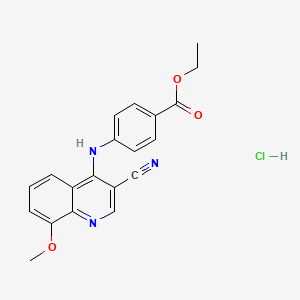
![3-Chloro-4-[(piperidin-1-yl)carbonyl]aniline](/img/structure/B2525146.png)
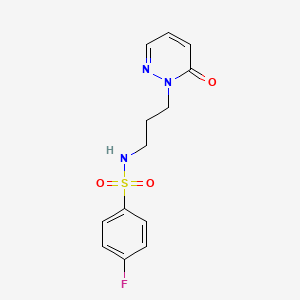
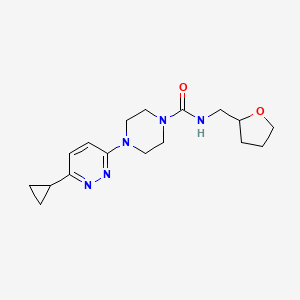
![4-methanesulfonyl-N-{5-[3-(propane-2-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2525152.png)
![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone](/img/structure/B2525157.png)
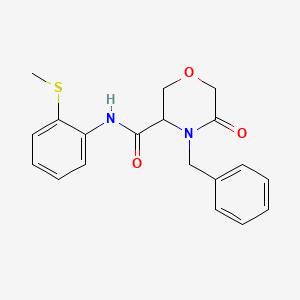
![3-methyl-N-[2-(2-methylpropanoyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2525160.png)
![N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-methylthiophene-2-carboxamide](/img/structure/B2525163.png)

![2-[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2525165.png)
![2-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2525166.png)
